molecular formula C9H6BrClN2O B8226511 1-(5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

1-(5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Cat. No.: B8226511
M. Wt: 273.51 g/mol
InChI Key: DSZOAWRIYSZQQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Analysis

Nomenclature and IUPAC Classification

The systematic IUPAC name 1-(5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is derived from the parent heterocycle pyrrolo[2,3-b]pyridine, a bicyclic system comprising a pyrrole ring fused to a pyridine ring at positions 2 and 3. Numeric positioning follows standard IUPAC guidelines:

  • The pyrrolo[2,3-b]pyridine scaffold is numbered such that the pyrrole nitrogen occupies position 1, and the pyridine ring extends through positions 2–6.
  • Substituents are assigned positions based on this numbering: bromine at carbon 5, chlorine at carbon 4, and the ethanone group (-COCH$$_3$$) at carbon 3.

Alternative names include 3-acetyl-5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine , reflecting the acetyl group’s location. The molecular formula is C$$9$$H$$6$$BrClN$$_2$$O , with a molar mass of 290.52 g/mol, calculated by summing atomic weights of constituent elements.

Molecular Geometry and Crystallographic Characterization

While X-ray crystallographic data for 1-(5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is unavailable, structural analogs such as 2-bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (C$$9$$H$$7$$BrN$$_2$$O) offer clues. Key geometric features inferred include:

  • Bicyclic Core : The pyrrolo[2,3-b]pyridine system adopts a planar conformation, with bond lengths consistent with aromatic delocalization (C–C: ~1.38–1.40 Å; C–N: ~1.32–1.35 Å).
  • Halogen Substituents : Bromine (C–Br: ~1.89 Å) and chlorine (C–Cl: ~1.73 Å) introduce steric bulk at positions 5 and 4, potentially distorting the ring’s planarity.
  • Ethanone Group : The acetyl moiety at position 3 projects perpendicular to the bicyclic plane, with a C–O bond length of ~1.22 Å characteristic of ketones.

Torsional angles between the ethanone and heterocycle are likely influenced by steric interactions with adjacent halogens, though computational modeling is required for precise predictions.

Electronic Structure and Quantum Mechanical Calculations

The electronic structure of the compound is shaped by its electron-withdrawing substituents and aromatic core:

  • Aromatic System : The pyrrolo[2,3-b]pyridine core exhibits $$\pi$$-electron delocalization, with highest occupied molecular orbital (HOMO) density localized on the pyrrole nitrogen and adjacent carbons.
  • Halogen Effects : Bromine and chlorine inductively withdraw electron density via $$\sigma$$-bond polarization ($$-I$$ effect), reducing electron richness at positions 4 and 5. Conversely, their lone pairs participate in resonance ($$+M$$ effect), though this is minimal due to poor orbital overlap with the aromatic system.
  • Ethanone Influence : The ketone group withdraws electrons through conjugation, further polarizing the ring and activating it toward nucleophilic attack at electron-deficient positions.

Density functional theory (DFT) studies on analogous compounds predict a HOMO–LUMO gap of ~4.2 eV, suggesting moderate stability under ambient conditions.

Halogen Substituent Effects on Reactivity

The strategic placement of bromine and chlorine atoms governs the compound’s reactivity:

Steric and Electronic Modulation
  • Positional Effects : The 4-chloro and 5-bromo substituents create a steric "shield" around the ethanone group, potentially hindering access to position 3 in substitution reactions.
  • Electrophilic Aromatic Substitution (EAS) : Halogens deactivate the ring but direct incoming electrophiles to specific positions. Bromine’s stronger $$-I$$ effect compared to chlorine may dominate, directing EAS to position 6 or 2.
Stability Considerations
  • Photodegradation : Bromine’s heavy atom effect may accelerate intersystem crossing, increasing susceptibility to photolytic decomposition compared to non-halogenated analogs.

Properties

IUPAC Name

1-(5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2O/c1-4(14)5-2-12-9-7(5)8(11)6(10)3-13-9/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZOAWRIYSZQQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=NC=C(C(=C12)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Bromination of the Pyrrolopyridine Core

The synthesis often begins with bromination of 1H-pyrrolo[2,3-b]pyridine derivatives. For example, 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is synthesized by treating the parent compound with bromine sources under controlled conditions. In one protocol, tert-butoxybis(dimethylamino)methane facilitates bromination at the 5-position, yielding 70% product after reflux at 100°C for 6.5 hours.

Key Reaction Conditions:

ParameterValue
Reagenttert-Butoxybis(dimethylamino)methane
Temperature100°C
Time6.5 hours
Yield70%

This step highlights the importance of electron-withdrawing groups (e.g., ethanone) in directing bromination to the 5-position.

Chlorination via Directed Ortho-Metalation

Introducing chlorine at the 4-position requires precise regiocontrol. A two-step approach is employed:

  • Protection of the pyrrole NH : Sodium hydride-mediated deprotonation followed by reaction with SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) protects the NH group, preventing unwanted side reactions.

  • Directed metalation and chlorination : Using LDA (lithium diisopropylamide), the 4-position is deprotonated and quenched with a chlorine source (e.g., hexachloroethane), yielding the 4-chloro intermediate.

Chlorination Protocol:

StepConditions
ProtectionSEM-Cl, NaH, DMF, -40°C
MetalationLDA, THF, -78°C
ChlorinationHexachloroethane, -78°C
DeprotectionHCl (aq.), RT

This method achieves >85% regioselectivity for the 4-position, critical for downstream applications.

Sequential Halogenation for Multi-Substituted Derivatives

Bromine-Chlorine Exchange Reactions

In cases where chlorination precedes bromination, N-chlorosuccinimide (NCS) is used under Friedel-Crafts conditions. For instance, treating 1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone with NCS in acetic acid introduces chlorine at the 4-position (yield: 65–75%). Subsequent bromination at the 5-position using N-bromosuccinimide (NBS) completes the synthesis.

Comparative Halogenation Yields:

Halogenation OrderYield (Cl)Yield (Br)
Cl first, then Br68%72%
Br first, then Cl70%65%

The sequence "Br first, then Cl" is preferred for higher overall yields.

Palladium-Catalyzed Functionalization

Coupling Conditions:

CatalystPd(dppf)Cl₂
Ligand1,1'-Bis(diphenylphosphino)ferrocene
SolventDMF
Temperature100°C
Yield92%

One-Pot Multi-Halogenation Strategies

Simultaneous Bromination and Chlorination

CuCl₂ : LiBr RatioTotal Yield
1:158%
1:1.272%
1:1.565%

A 1:1.2 ratio maximizes yield while minimizing by-products.

Scalable Industrial Production

Continuous Flow Reactor Systems

Industrial-scale synthesis utilizes continuous flow reactors for improved heat and mass transfer. Key parameters:

  • Residence time : 30 minutes

  • Temperature : 110°C

  • Pressure : 5 bar

This method achieves 85% yield with >99% purity, surpassing batch processes .

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas is often employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield amino derivatives, while oxidation can produce corresponding oxides .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone involves its interaction with specific molecular targets, such as kinases. The compound inhibits kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of the target compound with analogs:

Compound Name Substituents Molecular Weight Melting Point (°C) Yield (%) Key References
1-(5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (Target) 5-Br, 4-Cl ~275.5* Not reported - -
1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone 5-Br 239.07 Not reported -
1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone 4-Cl 194.62 Not reported -
2-Bromo-1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (9c) 5-Br, 2-Br (side chain) 317.97 244–245 75
1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanone (Parent) None 160.17 Not reported -
1-(5-Bromo-2-chloropyridin-3-yl)ethanone 5-Br, 2-Cl (pyridine core) 234.48 Not reported -

*Estimated based on molecular formula (C9H5BrClN2O).

Key Observations :

  • Melting points correlate with halogenation; brominated derivatives (e.g., 9c) exhibit higher melting points (244–245°C) than non-halogenated analogs .

Biological Activity

1-(5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is a heterocyclic compound belonging to the pyrrolopyridine family, recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as a kinase inhibitor.

  • IUPAC Name : 1-(5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
  • Molecular Formula : C₉H₆BrClN₂O
  • Molecular Weight : 273.51 g/mol
  • CAS Number : 1427504-73-1

The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly kinases. It functions by binding to the ATP-binding site of kinases, inhibiting their activity. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells, making it a candidate for anticancer therapies .

Antimicrobial Activity

Research indicates that derivatives of pyrrolopyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effective activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL . The structural similarities suggest that 1-(5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone may possess similar antimicrobial efficacy.

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies. It has been shown to inhibit cancer cell lines by disrupting kinase signaling pathways essential for tumor growth and survival. The specific targeting of kinases involved in cell cycle regulation further supports its use in cancer therapy .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of pyrrolopyridine derivatives:

StudyFindings
Study 1 Demonstrated that compounds similar to 1-(5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone inhibited kinase activity leading to reduced proliferation in cancer cell lines .
Study 2 Investigated antimicrobial efficacy against Staphylococcus aureus, showing promising results with MIC values comparable to standard antibiotics like ciprofloxacin .
Study 3 Explored the synthesis of related compounds for their potential as novel antibacterial agents, indicating a strong structure-activity relationship (SAR) that may apply to this compound as well .

Q & A

Q. What are the key synthetic strategies for preparing 1-(5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone?

The synthesis typically involves sequential halogenation and functionalization of the pyrrolo[2,3-b]pyridine core. A regioselective bromination and chlorination protocol (e.g., using N-iodosuccinimide (NIS) or Cl₂ in controlled conditions) is critical for introducing halogens at the 5- and 4-positions, respectively . Subsequent Friedel-Crafts acylation or coupling reactions introduce the ethanone group at the 3-position. For example, Pd-catalyzed cross-coupling with acetyl precursors under Suzuki-Miyaura conditions has been reported .

Q. How is regioselectivity controlled during halogenation of the pyrrolo[2,3-b]pyridine scaffold?

Regioselectivity is achieved via steric and electronic directing effects. Bromination at the 5-position is favored due to the electron-rich nature of the pyrrole ring, while chlorination at the 4-position is guided by the use of bulky bases (e.g., NaH) or protecting groups (e.g., tosyl chloride) to block competing reaction sites . Solvent polarity (e.g., acetone vs. THF) and temperature (0°C to rt) also modulate selectivity .

Advanced Research Questions

Q. How can spectral data discrepancies (e.g., NMR shifts) be resolved for derivatives with varying substituents?

Discrepancies in 1^1H NMR spectra often arise from electronic effects of substituents. For instance, the NH proton in 5-bromo-4-chloro derivatives appears as a broad singlet near δ 12.40 ppm due to hydrogen bonding, while electron-withdrawing groups (e.g., sulfonamides) deshield adjacent protons, shifting signals downfield . Comparative analysis with structurally similar compounds (e.g., 5-bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine) and 2D NMR (COSY, HSQC) are recommended to resolve ambiguities .

Q. What methodologies optimize coupling reactions for introducing aryl/heteroaryl groups at the 3-position?

Pd(PPh₃)₄-catalyzed Suzuki-Miyaura coupling with arylboronic acids in toluene/EtOH/H₂O (9:1:1) at 90–105°C yields high regioselectivity for 3-substituted derivatives . Microwave-assisted conditions reduce reaction times and improve yields for sterically hindered boronic acids. For example, coupling with 3,4-dimethoxyphenylboronic acid achieved 85% yield under microwave irradiation .

Q. How do substituents influence the biological activity of pyrrolo[2,3-b]pyridine derivatives?

Substituents at the 3- and 5-positions significantly modulate antiproliferative and kinase-inhibitory activity. For example:

  • Ethanone group : Enhances membrane permeability and target binding via hydrophobic interactions .
  • Halogens (Br/Cl) : Improve metabolic stability and selectivity for kinase ATP-binding pockets .
  • Aryl groups : 3,4,5-Trimethoxyphenyl substituents increase antiproliferative activity against cancer cell lines (IC₅₀ < 1 µM) by mimicking natural product scaffolds .

Data Contradiction and Validation

Q. How to address conflicting reports on synthetic yields for halogenated pyrrolo[2,3-b]pyridines?

Yield discrepancies often stem from purification methods. For example:

  • Silica gel chromatography : Reported yields for 5-bromo-4-chloro derivatives vary from 51% to 99% depending on solvent gradients (heptane/EtOAc vs. hexane/EtOAc) .
  • Recrystallization : Higher purity but lower yields (e.g., 70–80%) due to solubility issues in polar solvents .
    Validate results using HPLC-MS to confirm purity (>95%) and single-crystal X-ray diffraction for structural confirmation .

Analytical and Structural Characterization

Q. What advanced techniques are recommended for characterizing halogenated pyrrolo[2,3-b]pyridines?

  • HRMS : Confirm molecular formula (e.g., C₉H₆BrClN₂O for the target compound) with <2 ppm error .
  • X-ray crystallography : Resolve positional isomerism (e.g., 4-chloro vs. 6-chloro) .
  • SCXRD : Used to validate the planar geometry of the pyrrolo[2,3-b]pyridine core in kinase inhibitor complexes .

Structure-Activity Relationship (SAR) Studies

Q. How does the 5-bromo-4-chloro substitution pattern affect kinase inhibition?

The 5-bromo group enhances hydrophobic interactions with kinase pockets (e.g., CHK1), while the 4-chloro substituent reduces off-target effects by sterically blocking non-specific binding. In a study, (R)-N-(4-(3-aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropanecarboxamide showed >100-fold selectivity for CHK1 over CDK2 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.